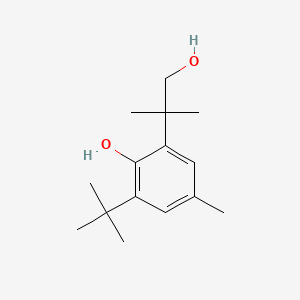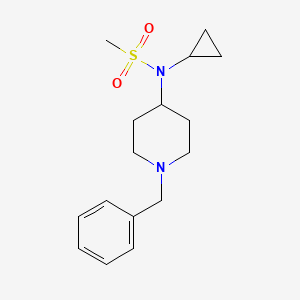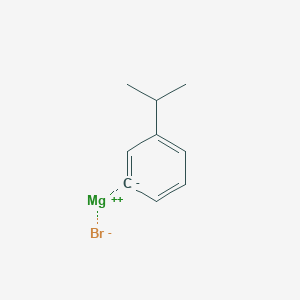![molecular formula C14H18N2O2 B1650229 N-{[(2-Ethylphenyl)carbamoyl]methyl}-N-methylprop-2-enamide CAS No. 1156154-88-9](/img/structure/B1650229.png)
N-{[(2-Ethylphenyl)carbamoyl]methyl}-N-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2-Ethylphenyl)carbamoyl]methyl}-N-methylprop-2-enamide is a chemical compound with a complex structure that includes an ethylanilino group, an oxoethyl group, and a methylprop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-Ethylphenyl)carbamoyl]methyl}-N-methylprop-2-enamide typically involves the coupling of 2-(N-ethylanilino)ethanol with other chemical reagents. The reaction conditions often include the use of solvents such as chloroform or methanol, and the process may require specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-{[(2-Ethylphenyl)carbamoyl]methyl}-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions may vary depending on the desired product, but they often involve specific temperatures, pressures, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-{[(2-Ethylphenyl)carbamoyl]methyl}-N-methylprop-2-enamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-{[(2-Ethylphenyl)carbamoyl]methyl}-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{[(2-Ethylphenyl)carbamoyl]methyl}-N-methylprop-2-enamide include:
2-(N-Ethylanilino)ethanol: A related compound with similar structural features and applications.
N-Ethyl-N-hydroxyethylaniline: Another compound with comparable chemical properties and uses
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
1156154-88-9 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 |
IUPAC Name |
N-[2-(2-ethylanilino)-2-oxoethyl]-N-methylprop-2-enamide |
InChI |
InChI=1S/C14H18N2O2/c1-4-11-8-6-7-9-12(11)15-13(17)10-16(3)14(18)5-2/h5-9H,2,4,10H2,1,3H3,(H,15,17) |
InChI Key |
POIUAHYHRFPZGG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)CN(C)C(=O)C=C |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Imidazole, 1-[2-(2,4-dichlorophenoxy)ethyl]-](/img/structure/B1650147.png)


![2,8-diisopropyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B1650151.png)





![4-Hydroxy-4-[(1E,3E)-5-hydroxy-3-methylpenta-1,3-dienyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B1650161.png)
![Pyridine, 4-[5-(4-fluorophenyl)-2-oxazolyl]-](/img/structure/B1650163.png)
![Benzoic acid, 2-[[4-(dibutylamino)phenyl]azo]-](/img/structure/B1650165.png)

